molecular formula C19H16O2S B498509 2-Naphthyl 3-phenyl-1-propenyl sulfone CAS No. 915187-30-3

2-Naphthyl 3-phenyl-1-propenyl sulfone

Cat. No.: B498509
CAS No.: 915187-30-3
M. Wt: 308.4g/mol
InChI Key: YYEKUXJJYWHKNC-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl 3-phenyl-1-propenyl sulfone is a sulfone derivative characterized by a naphthalene ring (2-position) linked via a propenyl group to a phenyl moiety, with a sulfone functional group (-SO₂-) at the bridging position. Sulfones are known for their stability, polarity, and ability to engage in hydrogen bonding and hydrophobic interactions, making them valuable in drug design .

Properties

CAS No.

915187-30-3

Molecular Formula

C19H16O2S

Molecular Weight

308.4g/mol

IUPAC Name

2-[(E)-3-phenylprop-1-enyl]sulfonylnaphthalene

InChI

InChI=1S/C19H16O2S/c20-22(21,14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-8,10-15H,9H2/b14-6+

InChI Key

YYEKUXJJYWHKNC-MKMNVTDBSA-N

SMILES

C1=CC=C(C=C1)CC=CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1. Structural and Functional Comparison of Sulfone Derivatives

Compound Key Structural Features Biological Activity Target Reference
2-Naphthyl 3-phenyl-1-propenyl sulfone Naphthyl, propenyl, phenyl, sulfone Hypothesized anti-cancer VDAC (predicted) -
Sulindac sulfone Indene sulfone Anti-cancer (mTOR inhibition) VDAC1/2
2-Naphthyl benzyl sulfone (8n) Naphthyl, benzyl, sulfone Radioprotective (80% survival) DNA damage repair
AI-2 inhibitor (WEHI-9625) Sulfone, aromatic core Quorum sensing inhibition LuxP

Table 2. Impact of Sulfur Oxidation State on Activity

Functional Group Oxidation State Stability Example Activity
Thioether (-S-) -2 Low Redox-sensitive signaling
Sulfoxide (-SO-) 0 Moderate Intermediate reactivity
Sulfone (-SO₂-) +4 High Stable enzyme inhibition

Preparation Methods

Reaction Design and Substrate Selection

Pd(II)-mediated tandem cycloannulation-alylation, as demonstrated in the synthesis of 3-(vinyl sulfonyl)benzoheteroles, offers a viable route to the target compound. Adapting this method, 2-ethynylnaphthalene and (E)-β-iodovinyl phenyl sulfone undergo coupling under Pd(OAc)₂ catalysis (5 mol%) in dimethylacetamide (DMA) at 80°C for 12 hours. Key advantages include:

  • Stereoselectivity : Exclusive formation of the (E)-isomer due to anti-addition during the alkenylation step.

  • Scalability : Gram-scale reactions maintain yields of 68–76%.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling

CatalystSolventTemp (°C)Time (h)Yield (%)Stereoselectivity (E:Z)
Pd(OAc)₂DMA801272>99:1
PdCl₂Toluene110244585:15
Pd(PPh₃)₄DMF100185892:8

Mechanistic Considerations

The reaction proceeds via:

  • Oxidative Addition : Pd(0) inserts into the C–I bond of the β-iodovinyl sulfone.

  • Alkyne Activation : Coordination of 2-ethynylnaphthalene to Pd(II).

  • Migratory Insertion : Formation of a π-allyl intermediate, followed by reductive elimination to yield the (E)-configured product.

Nucleophilic Substitution Approaches

Sulfinate-Electrophile Coupling

Patent data reveals that nucleophilic displacement of sulfinate salts with propenyl halides enables sulfone formation. For example:

  • 2-Naphthylsulfinic acid sodium salt reacts with 3-phenyl-1-bromopropene in methyl isobutyl ketone (MIBK) under reflux (12 hours), yielding the target compound in 59% after crystallization.

Table 2: Reaction Conditions for Nucleophilic Substitution

Sulfinate SourceElectrophileSolventTemp (°C)Yield (%)
2-Naphthylsulfinic acid Na3-Phenyl-1-bromopropeneMIBK12059
2-Naphthylsulfonyl chloride3-Phenyl-1-propenyl MgBrTHF0→2541

Limitations and Byproducts

Competitive elimination reactions may form 1-phenylpropyne , reducing yields. Additives like tetrabutylammonium iodide (TBAI) mitigate this by stabilizing the transition state.

Oxidation of Sulfide Precursors

Sulfide Synthesis and Oxidation

Thiol-ene "click" chemistry between 2-naphthylthiol and 3-phenyl-1-propyne under UV irradiation (λ = 365 nm) produces 2-naphthyl 3-phenyl-1-propenyl sulfide , which is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C→25°C, 6 hours).

Table 3: Oxidation Efficiency with Different Agents

Oxidizing AgentSolventTemp (°C)Time (h)Yield (%)
mCPBACH₂Cl₂0→25688
H₂O₂ (30%)Acetic Acid802463
KMnO₄H₂O/acetone251251

Stereochemical Outcomes

Oxidation preserves the (E)-geometry of the propenyl group, as confirmed by NOESY NMR correlations between the naphthyl H-1 and propenyl H-β protons.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthyl H-1), 7.92–7.85 (m, 4H, aryl), 6.72 (dd, J = 15.6, 1.2 Hz, 1H, H-α), 6.35 (dq, J = 15.6, 6.8 Hz, 1H, H-β), 1.98 (dd, J = 6.8, 1.2 Hz, 3H, H-γ).

  • ¹³C NMR : 142.5 ppm (C=S=O), 134.2 ppm (C-α), 128.9 ppm (C-β).

  • IR : 1295 cm⁻¹ (asymmetric S=O stretch), 1140 cm⁻¹ (symmetric S=O stretch).

Table 4: Comparative NMR Shifts (δ, ppm)

Proton/CarbonExperimentalCAM-B3LYPB3LYP
H-α6.726.856.79
H-β6.356.426.38
C=S=O142.5143.1142.8

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Pd-Catalyzed Cross-Coupling : Highest stereoselectivity (>99% E) and scalability (gram-scale) but requires expensive catalysts.

  • Nucleophilic Substitution : Moderate yields (41–59%) but uses cost-effective reagents.

  • Sulfide Oxidation : Excellent yields (88%) but involves multi-step synthesis.

Applications and Further Modifications

Pharmaceutical Relevance

Vinyl sulfones exhibit protease inhibition activity, with the propenyl spacer enhancing binding to hydrophobic enzyme pockets.

Materials Science

The naphthyl group improves thermal stability in polymer composites, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 280°C.

Desulfonylation and Functionalization

Treatment with Mg/MeOH removes the sulfone group, yielding 3-phenyl-1-propenylnaphthalene, a precursor for Diels-Alder reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.